molecular formula C12H13ClN2O B1469336 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride CAS No. 1187929-95-8

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

Cat. No.: B1469336
CAS No.: 1187929-95-8
M. Wt: 236.7 g/mol
InChI Key: SXYZBSCXNBPJKM-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine ring.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZBSCXNBPJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Imines (Schiff Bases)

  • Starting materials: 2-phenylethylamine or 2-phenylethanolamine and formaldehyde or substituted aldehydes.
  • Reaction conditions: Mild heating (typically 50–60 °C) in aqueous or mixed solvent systems.
  • Process: The amine reacts with formaldehyde to form an imine intermediate.
  • Isolation: The reaction mixture is extracted with organic solvents such as dichloromethane or 1,2-dichloroethane, washed with saturated saline to remove impurities, and concentrated under reduced pressure to isolate the imine.

Step 2: Cyclization and Salt Formation

  • Cyclization agent: Hydrogen chloride (preferably in ethanol solution to avoid gaseous HCl handling).
  • Reaction conditions: Heating to 65–75 °C for several hours promotes ring closure forming the oxazolo[5,4-c]pyridine ring.
  • Purification: Activated carbon treatment followed by filtration removes colored impurities.
  • Crystallization: Cooling the reaction mixture to 0–5 °C induces crystallization of the hydrochloride salt.
  • Drying: The solid is filtered and oven-dried to yield the final hydrochloride salt.

Representative Data Table of Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Solvent Notes
Imine formation 2-Phenylethylamine + Formaldehyde 50–55 20–30 Water Extract with dichloroethane, wash saline
Cyclization & salt Imine + Ethanol-Hydrogen chloride solution 65–75 3–6 Ethanol + Water Activated carbon treatment, filtration
Crystallization Cooling to 0–5 0–5 1–2 - Filter and oven dry product

Detailed Research Findings and Analysis

  • The use of ethanol-hydrogen chloride solution is preferred over gaseous HCl for safety and environmental reasons, reducing acid waste and pollution.
  • The ring closure reaction proceeds smoothly under mild heating, avoiding harsh conditions that could degrade the phenyl substituent or the heterocyclic core.
  • The extraction and washing steps are critical for purity, where organic layers are carefully separated and washed to remove residual inorganic salts and unreacted starting materials.
  • Activated carbon treatment improves the color and purity of the final product.
  • The cooling-induced crystallization ensures high-quality hydrochloride salt formation with good yield and ease of filtration.

Comparison with Related Methods (From Analogous Compounds)

Feature Method for 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine HCl Related Method: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine HCl
Starting amine 2-Phenylethylamine 2-Thiophene ethylamine
Aldehyde source Formaldehyde Formaldehyde
Solvent system Water, ethanol Water, ethanol
Cyclization agent Ethanol-Hydrogen chloride solution Ethanol-Hydrogen chloride solution
Reaction temperature 50–75 °C 50–75 °C
Reaction time 20–30 h (imine), 3–6 h (cyclization) 20–30 h (imine), 3–6 h (cyclization)
Environmental considerations No gaseous HCl, low acid waste No gaseous HCl, low acid waste
Yield and purity High, with recrystallization High, with recrystallization

Summary and Industrial Relevance

The preparation of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is efficiently achieved via a two-step process involving imine formation from 2-phenylethylamine and formaldehyde, followed by cyclization and salt formation using ethanol-hydrogen chloride under mild heating. This method is advantageous due to:

  • Mild reaction conditions reducing side reactions.
  • Avoidance of gaseous hydrogen chloride, minimizing environmental impact.
  • Straightforward purification steps including extraction, activated carbon treatment, and crystallization.
  • Suitability for scale-up and industrial production due to simple reagents and operational safety.

This approach aligns with modern green chemistry principles and industrial feasibility, making it a preferred method for synthesizing this important heterocyclic hydrochloride salt.

Chemical Reactions Analysis

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure and substituents differentiate it from related bicyclic heterocycles. Below is a systematic comparison based on structural features, physicochemical properties, and reported applications.

Core Heterocycle Variations
Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride Oxazole Phenyl (C₆H₅) C₁₂H₁₃ClN₂O 228.70 (base: 192.24) 374824-28-9
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Thiazolo Methyl (CH₃), Carboxylic acid (COOH) C₈H₁₁ClN₂O₂S 250.71 720720-96-7
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride Thiazolo Ethoxycarbamate (OCO₂C₂H₅) C₉H₁₄ClN₃O₂S 263.75 -
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride Pyrazolo Methyl (CH₃) C₇H₁₂Cl₂N₂ 211.10 -

Key Observations :

  • Oxazole vs. Thiazolo : The oxazole ring (oxygen atom) in the target compound provides distinct electronic properties compared to sulfur-containing thiazolo analogs. Thiazolo derivatives often exhibit enhanced hydrogen-bonding capacity and altered lipophilicity, impacting solubility and biological activity .
  • Substituent Effects : The phenyl group in the target compound increases steric bulk and aromatic interactions, whereas methyl or carboxylic acid groups in analogs influence metabolic stability and binding affinity .
Physicochemical and Stability Data
  • Solubility : Hydrochloride salts (e.g., the target compound and its thiazolo analogs) generally exhibit improved aqueous solubility compared to free bases. For example, ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is reported with 95% purity and solubility in polar solvents .

Biological Activity

2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a bicyclic structure that combines oxazole and pyridine moieties. Its molecular formula is C12_{12}H12_{12}ClN3_3O, with a molecular weight of approximately 235.69 g/mol. The structural representation can be summarized as follows:

Molecular Structure C12H12ClN3O\text{Molecular Structure }\quad \text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}

Research indicates that this compound exhibits its biological effects primarily through modulation of various signaling pathways. It has been identified as an inhibitor of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptotic cell death pathways. This inhibition is significant for conditions such as multiple sclerosis and other neurodegenerative diseases .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in various in vitro and in vivo models. For instance, it significantly attenuated disease progression in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .
  • Neuroprotective Properties : Its ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Studies have demonstrated its efficacy in protecting neuronal cells from apoptosis induced by neurotoxic agents .
  • Cytotoxicity : In cancer research contexts, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells .

Case Studies

  • EAE Model : In a controlled study involving mice with EAE, oral administration of the compound at a dosage of 10 mg/kg twice daily resulted in significant reductions in clinical scores and inflammatory markers compared to control groups .
  • Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that treatment with this compound led to decreased viability and increased rates of apoptosis. The mechanism was linked to the activation of caspase pathways .

Data Tables

StudyModelDosageOutcome
EAE ModelMice10 mg/kg (bid)Reduced clinical scores and inflammation
Cancer Cell LinesVarious human linesVariesDecreased cell viability; increased apoptosis

Q & A

Basic: What are the standard synthetic routes for preparing 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride, and how can intermediates be characterized?

Methodological Answer:
A common approach involves cyclization of precursor heterocycles under acidic conditions. For example, tetrahydrothieno[2,3-c]pyridine derivatives are synthesized via deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using concentrated HCl in methanol . Key intermediates can be characterized via:

  • NMR spectroscopy : Proton and carbon NMR (e.g., δ 2.5–4.0 ppm for tetrahydro ring protons) .
  • Mass spectrometry : Exact mass determination (e.g., [M+H]+ ion for molecular formula validation) .
  • TLC monitoring : Using silica gel plates and methanol-based eluents to track reaction progress .

Advanced: How can researchers optimize reaction conditions to minimize side products during cyclization?

Methodological Answer:
Side products often arise from incomplete Boc deprotection or over-acidification. Strategies include:

  • Controlled acid addition : Gradual addition of HCl to avoid localized excess acidity, which can degrade sensitive functional groups .
  • Temperature modulation : Stirring at 0–5°C during acid addition, followed by gradual warming to room temperature .
  • Real-time monitoring : Use in-situ FT-IR or HPLC to detect intermediates and terminate reactions at optimal conversion points .

Basic: What analytical techniques are critical for confirming the purity and structure of the final compound?

Methodological Answer:

  • HPLC-PDA : Reverse-phase chromatography with a C18 column (e.g., 90:10 methanol/water mobile phase) to assess purity (>95%) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content verification (±0.4% deviation) .
  • X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for tetrahydrooxazolo derivatives?

Methodological Answer:
Contradictions may arise from dynamic ring puckering or solvent effects. Approaches include:

  • Variable-temperature NMR : To observe conformational equilibria (e.g., coalescence of signals at higher temps) .
  • DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data .
  • Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors .
  • Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced: How can researchers investigate the biological activity of this compound while addressing solubility limitations?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as hydrochloride salts for aqueous compatibility .
  • In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Metabolic stability : Perform microsomal incubation studies (e.g., rat liver microsomes) with LC-MS/MS analysis .

Basic: What are the key differences between oxazolo[5,4-c]pyridine and structurally related thiazolo[5,4-c]pyridine derivatives?

Methodological Answer:

  • Electronic effects : The oxygen atom in oxazolo rings reduces electron density compared to sulfur in thiazolo analogs, affecting reactivity .
  • Biological activity : Thiazolo derivatives often exhibit stronger binding to ATP-binding pockets due to sulfur’s polarizability .
  • Synthetic routes : Thiazolo rings require thiourea or Lawesson’s reagent, while oxazolo rings use urea or carbamate precursors .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., GPCRs) .
  • ADMET prediction : Tools like SwissADME to optimize logP (<3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition profiles .
  • Molecular dynamics : Simulate compound-membrane interactions to assess blood-brain barrier permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride
Reactant of Route 2
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride

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